molecular formula C7H5BrO2 B1265673 3-Bromo-4-hydroxybenzaldehyde CAS No. 2973-78-6

3-Bromo-4-hydroxybenzaldehyde

Cat. No. B1265673
CAS RN: 2973-78-6
M. Wt: 201.02 g/mol
InChI Key: UOTMHAOCAJROQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-4-hydroxybenzaldehyde has been reported using different methods, reflecting its significance in organic synthesis. Qi Guo-rong (2003) detailed a high-yield synthesis approach using p-hydroxybenzaldehyde and bromine as starting materials, achieving a 94.5% yield under optimized conditions (Qi Guo-rong, 2003). Additionally, Zhang Song-pei (2009) developed a method using p-hydroxybenzaldehyde as the raw material with H2O2/HBr as the bromination agent, achieving a product yield of 70.04%, highlighting a process with reduced environmental impact (Zhang Song-pei, 2009).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxybenzaldehyde and related compounds have been extensively studied, demonstrating the influence of bromination on molecular conformation. The crystal structure analysis of related compounds shows intermolecular hydrogen bonding forming a three-dimensional network, which is indicative of the potential interactions 3-Bromo-4-hydroxybenzaldehyde could engage in due to its structural similarity (Tao Yang et al., 2008).

Chemical Reactions and Properties

3-Bromo-4-hydroxybenzaldehyde participates in various chemical reactions, attributable to its functional groups. The compound serves as a precursor in synthesizing other chemically significant compounds. Studies on related brominated compounds have shown their utility in complex molecule synthesis, indicating the versatility of 3-Bromo-4-hydroxybenzaldehyde in organic synthesis (C. Cho et al., 2004).

Physical Properties Analysis

The physical properties of 3-Bromo-4-hydroxybenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical reactions. While specific studies on these properties were not found, related research on the determination of 3-Bromo-4-hydroxybenzaldehyde by gas chromatography suggests its stability and reactive nature under various conditions (Shi Jie, 2000).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-hydroxybenzaldehyde, including reactivity, stability, and interactions with other compounds, are significant for its application in synthetic chemistry. The bromo and hydroxy groups contribute to its reactivity, facilitating various organic transformations. Research on similar brominated compounds provides insights into the chemical behavior of 3-Bromo-4-hydroxybenzaldehyde, including its potential for participating in halogenation reactions and forming complex structures with biological activity (E. Dubost et al., 2011).

Scientific Research Applications

1. Gas Chromatography Analysis

3-Bromo-4-hydroxybenzaldehyde has been studied for its separation and determination using gas chromatography. This method, applied on a 5% OV-7/Chromosorb W-AW DMCS chromatographic column, is simple, fast, accurate, and precise, showing a mean value of 87.39% with a standard deviation of 1.44% and a coefficient of variation of 1.64%. The recovery rate for this compound was between 98.48% and 101.8% (Shi Jie, 2000).

2. Synthesis Improvement

The synthesis process of 3-Bromo-4-hydroxybenzaldehyde has been enhanced using p-hydroxybenzaldehyde and H2O2/HBr as the bromination agent. Under optimal conditions, the product yield was up to 70.04%. This process is noted for being simple, convenient, and causing less environmental pollution (Zhang Song-pei, 2009).

3. Unforeseen Formation in Bromination

Research has shown that bromination of 3-hydroxybenzaldehyde can unexpectedly produce 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, instead of the anticipated 4-bromo-3-hydroxybenzaldehyde. This finding is significant for the synthesis of specific brominated compounds (W. V. Otterlo et al., 2004).

4. Hydrolysis in Ionic Liquids

The hydrolysis of 3-Bromo-4-hydroxybenzaldehyde in the ionic liquid [Amim]Cl has been investigated. Optimal conditions led to a yield of 83.6% with a product purity of 99.4%. Importantly, the ionic liquid [Amim]Cl can be recycled and reused, highlighting a sustainable aspect of this process (Liu Chang-chun, 2009).

5. Solubility in Various Solvents

The solubility of 3-Bromo-4-hydroxybenzaldehyde in 16 different monosolvents has been measured, revealing that its solubility increases with temperature. The solvent–solute and solvent–solvent interactions were examined using linear solvation energy relationships, providing insights into the physicochemical properties of this compound (Zhehua Jia et al., 2020).

6. Antioxidant Activity

A study on the antioxidant activity of 3-Bromo-4,5-dihydroxybenzaldehyde showed that it possesses significant scavenging effects on various radicals. Its activity was found to be stronger than some positive controls, suggesting potential applications in medicine or as an antioxidant ingredient in food (Wang Zonghua, 2012).

Safety And Hazards

When handling 3-Bromo-4-hydroxybenzaldehyde, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

3-Bromo-4-hydroxybenzaldehyde is a valuable intermediate in organic synthesis and can be used to produce other chemicals . Its future directions may include its use in the synthesis of more complex molecules and in various industrial applications.

properties

IUPAC Name

3-bromo-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTMHAOCAJROQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183890
Record name Benzaldehyde, 3-bromo-4-hydroxy-
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxybenzaldehyde

CAS RN

2973-78-6
Record name 3-Bromo-4-hydroxybenzaldehyde
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Record name Benzaldehyde, 3-bromo-4-hydroxy-
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Record name 3-Bromo-4-hydroxybenzaldehyde
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Record name Benzaldehyde, 3-bromo-4-hydroxy-
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Synthesis routes and methods I

Procedure details

In a suspension of 61.1 g (1/2 mole) of 4-hydroxy-benzaldehyde in 600 ml of chloroform cooled to 0° C., there is added drop by drop 27 ml of bromine dissolved in chloroform.
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in chloroform (100 mL) was added with bromine (4.30 mL, 83.5 mmol), followed by stirring at room temperature for 2 hours. The reaction mixture was added with water (100 mL), and the solvent of the organic layer was evaporated under reduced pressure to obtain 3-bromo-4-hydroxybenzaldehyde as a pale yellow solid (quantitative yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxybenzaldehyde (10.00 g, 82 mmol) in chloroform (170 mL) was added bromine (13.76 g, 86.1 mmol) dropwise as a solution in chloroform (80 mL). Upon completion of addition, the reaction was stirred for 30 mins. at room temperature then warmed to 40° C. for 1 hr. The reaction was diluted with aqu. sat'd NaHCO3 (250 mL) and the layers were separated. The aqueous was extracted with CH2Cl2 (2×250 mL). The organics were combined, dried with MgSO4 and concentrated to afford 7.49 g of 3-bromo-4-hydroxybenzaldehyde which contains 10% of 3,5-dibromo-4-hydroxybenzaldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
290
Citations
Z Jia, H Yin, Y Zhao, H Zhao - Journal of Chemical & Engineering …, 2019 - ACS Publications
… of structure of 3-bromo-4-hydroxybenzaldehyde, the deep … the yield of main product 3-bromo-4-hydroxybenzaldehyde. Thus, the … of the crude 3-bromo-4-hydroxybenzaldehyde, and the …
Number of citations: 13 pubs.acs.org
Y Bao, R Xu, H Yin, C Zhu, H Zhao - Journal of Chemical & …, 2020 - ACS Publications
… to determine the solubility of 3-bromo-4-hydroxybenzaldehyde in mixtures of acetonitrile + … the analysis of preferential solvation of 3-bromo-4-hydroxybenzaldehyde by cosolvents. In …
Number of citations: 6 pubs.acs.org
C Zhu, R Xu, H Yin, H Zhao, A Farajtabar - The Journal of Chemical …, 2020 - Elsevier
… Nonetheless, a by-product 3-bromo-4-hydroxybenzaldehyde … -4-hydroxybenzaldehyde and 3-bromo-4-hydroxybenzaldehyde, … to separate the 3-bromo-4-hydroxybenzaldehyde and 3,5-…
Number of citations: 11 www.sciencedirect.com
H Li, Y Xie, Y Xue, P Zhu, H Zhao - Journal of Chemical & …, 2021 - ACS Publications
… structure of the 3-bromo-4-hydroxybenzaldehyde product. … and 3-bromo-4-hydroxybenzaldehyde mixtures to obtain two … purifying the mixtures of 3-bromo-4-hydroxybenzaldehyde and 3,…
Number of citations: 3 pubs.acs.org
SL Manley, DJ Chapman - Plant physiology, 1979 - academic.oup.com
… compounds was attempted using the method of Paal (23) for 3bromo-4-hydroxybenzaldehyde… 3-Bromo-4-hydroxybenzaldehyde. This was synthesized from 4hydroxybenzaldehyde (6g) …
Number of citations: 20 academic.oup.com
C Zhu, H Yin, Y Zhou, H Zhao - Journal of Chemical & Engineering …, 2020 - ACS Publications
… , 3-bromo-4-hydroxybenzaldehyde is also generated as a byproduct. Therefore, 3-bromo-4-hydroxybenzaldehyde … 3-bromo-4-hydroxybenzaldehyde, and the mutual solubility data for …
Number of citations: 17 pubs.acs.org
AH Neilson, AS Allard, PÅ Hynning… - Applied and …, 1988 - Am Soc Microbiol
… was observed only with 5-bromovanillin, 3-bromo-4-hydroxybenzaldehyde, and 3,5-dibromo… (except 5-bromovanillin and 3-bromo-4-hydroxybenzaldehyde) examined and in consortia …
Number of citations: 47 journals.asm.org
C Flodin, FB Whitfield - Phytochemistry, 1999 - Elsevier
… Instead 3-bromo-4-hydroxybenzaldehyde was formed. The results from the present study suggest that the formation of 3-bromo-4-hydroxybenzaldehyde, or other degradation products, …
Number of citations: 99 www.sciencedirect.com
W Ma, Y Zhang, X Li, J Zhao - Research on Chemical Intermediates, 2015 - Springer
… Due to the very low conversion and selectivity towards 3-bromo-4-hydroxybenzaldehyde in the aerobic oxidation of 2-brom-p-cresol, route b can be excluded from the synthesis of …
Number of citations: 9 link.springer.com
SL Manley, DJ Chapman - Phytochemistry, 1980 - Elsevier
… and 3-bromo-4-hydroxybenzaldehyde-[U“‘Cl were obtained for use from … to 3-bromo-4-hydroxybenzaldehyde … 97% pure, while the 3-bromo-4-hydroxybenzaldehyde was determined …
Number of citations: 7 www.sciencedirect.com

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